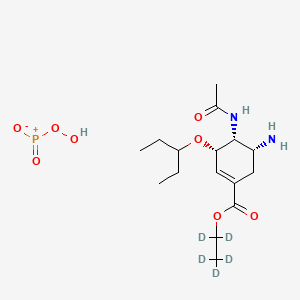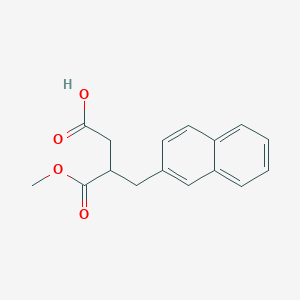
(S)-4-Methoxy-3-(2-naphthylmethyl)-4-oxobutanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Methoxy-3-(2-naphthylmethyl)-4-oxobutanoic Acid is a chiral compound with a complex structure that includes a methoxy group, a naphthylmethyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methoxy-3-(2-naphthylmethyl)-4-oxobutanoic Acid typically involves several steps, starting from readily available precursors. One common method involves the use of 2-naphthylmethyl ether as a protecting group. The synthetic route may include steps such as enolate arylbromide cross-coupling reactions and alkene oxidative cleavage . The reaction conditions often require specific reagents and catalysts to ensure high yield and enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Methoxy-3-(2-naphthylmethyl)-4-oxobutanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: The methoxy and naphthylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include DDQ for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce the corresponding alcohols.
Scientific Research Applications
(S)-4-Methoxy-3-(2-naphthylmethyl)-4-oxobutanoic Acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-4-Methoxy-3-(2-naphthylmethyl)-4-oxobutanoic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit key enzymes involved in metabolic pathways, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives such as:
Nafcillin: An antibiotic used to treat bacterial infections.
Naftifine: An antifungal agent used in the treatment of skin infections.
Tolnaftate: Another antifungal agent with a similar naphthalene structure.
Uniqueness
(S)-4-Methoxy-3-(2-naphthylmethyl)-4-oxobutanoic Acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
4-methoxy-3-(naphthalen-2-ylmethyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H16O4/c1-20-16(19)14(10-15(17)18)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9-10H2,1H3,(H,17,18) |
InChI Key |
VPAQTPOPHRLQNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC2=CC=CC=C2C=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)

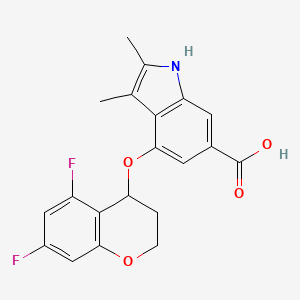
![1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B13842886.png)
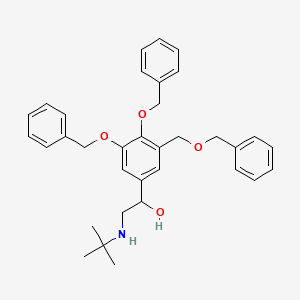
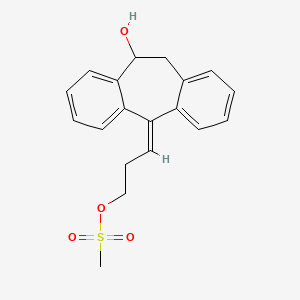
![(2R)-2-[2-[(3R,4R,5S,7S,14S,16R)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13842897.png)
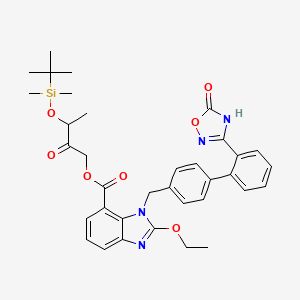
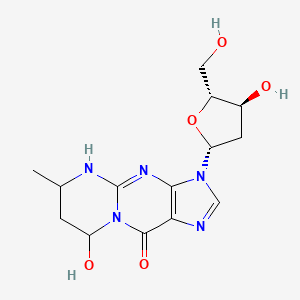
![1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B13842914.png)
![Methyl 4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B13842920.png)
![tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13842926.png)
